H-Gly-Gly-Trp-OH

描述

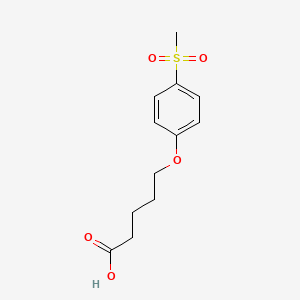

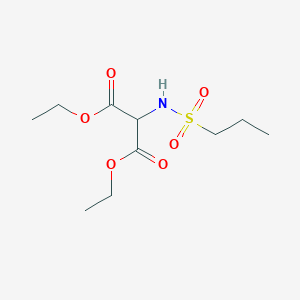

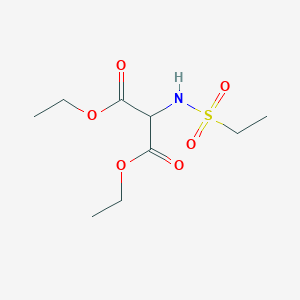

“H-Gly-Gly-Trp-OH” is a tripeptide composed of the amino acids glycine, glycine, and tryptophan . It is used for research purposes .

Molecular Structure Analysis

The molecular formula of “this compound” is C15H18N4O4, and its molecular weight is 318.33 . The molecule contains a total of 42 bonds, including 24 non-H bonds, 13 multiple bonds, 7 rotatable bonds, 3 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aliphatic), 2 secondary amides (aliphatic), and 1 primary amine (aliphatic) .Physical And Chemical Properties Analysis

“this compound” appears as a solid powder and should be stored at -20°C . More specific physical and chemical properties are not provided in the search results.科学研究应用

圆二色性研究

研究了包括 H-Gly-Gly-Trp-OH 在内的肽的圆二色性 (CD) 特性,以了解它们的旋光性质和构象平衡。这些研究对于理解像 this compound 这样的肽的结构和旋光特性至关重要,这可能对理解蛋白质折叠和相互作用有影响 (Rizzo 等人,1977)。

荧光性质

分析了共寡肽的荧光性质,包括 this compound,特别是 pH 值对其量子产率和发射最大值的影响。这些发现提供了对这些肽在不同环境条件下的行为的见解,这对于在生物物理研究和材料科学中的应用非常重要 (Wiget 和 Luisi,1978)。

构象依赖性反应

对 Gly 和 Ala 残基的比较理论研究,包括对 this compound 的检查,重点是羟基自由基的氢原子抽象反应。这项研究对于理解肽在生物系统中的化学反应性和稳定性非常重要,对阿尔茨海默病等疾病具有潜在影响 (Owen 等人,2012)。

“无规卷曲”化学位移的 NMR 研究

使用 NMR 光谱研究了 H-Gly-Gly-X-Gly-Gly-OH 肽的“无规卷曲”质子化学位移。此类研究对于理解肽和蛋白质的结构动力学至关重要,这有助于开发新的药物和生物材料 (Merutka 等人,1995)。

安全和危害

When handling “H-Gly-Gly-Trp-OH”, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

作用机制

Target of Action

H-Gly-Gly-Trp-OH, a tripeptide, is primarily transported via the human proton-coupled peptide transporter, hPEPT1 (SLC15A1) . This transporter is located in the apical membrane of the small intestine and is responsible for the transport of di- and tripeptides . It also transports several β-lactam antibiotics and antiviral prodrugs .

Mode of Action

It’s known that the tripeptide causes substrate-induced changes in fluorescence in a translocation assay, indicating changes in membrane potential . This suggests that this compound may interact with hPEPT1 to induce changes in membrane potential, facilitating its own transport across the membrane .

Biochemical Pathways

It’s known that tryptophan, one of the amino acids in this tripeptide, is involved in several metabolic pathways, including the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Pharmacokinetics

It’s known that peptides are generally susceptible to proteolytic degradation, which can lead to a short half-life and rapid elimination from the body

Result of Action

Peptides can have a wide range of biological effects, depending on their structure and the specific targets they interact with . For example, some peptides can kill pathogenic microorganisms, penetrate cells, or coordinate essential or toxic metals .

Action Environment

The action of this compound, like other peptides, can be influenced by various environmental factors. These can include pH, temperature, and the presence of other molecules that can interact with the peptide or its target

属性

IUPAC Name |

2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4/c16-6-13(20)18-8-14(21)19-12(15(22)23)5-9-7-17-11-4-2-1-3-10(9)11/h1-4,7,12,17H,5-6,8,16H2,(H,18,20)(H,19,21)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPADCCSMVOQAGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CNC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20762-32-7 | |

| Record name | NSC97952 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97952 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B1438911.png)

![N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide](/img/structure/B1438917.png)

![Methyl 3-[(oxan-4-yl)amino]propanoate](/img/structure/B1438918.png)

![1-[4-(dimethylamino)phenyl]-1H-imidazole-2-thiol](/img/structure/B1438927.png)

![2-amino-N-[1-(4-methylphenyl)propyl]butanamide](/img/structure/B1438929.png)